Olean-12-ene-3beta,28-diol, 3-palmitate

Description

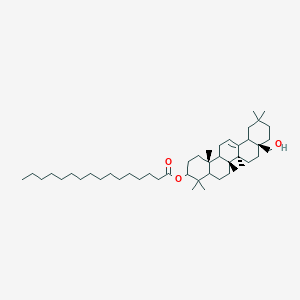

Olean-12-ene-3β,28-diol, 3-palmitate (synonym: Erythrodiol 3-palmitate) is an oleanane-type pentacyclic triterpenoid ester. Its structure consists of erythrodiol (olean-12-ene-3β,28-diol) esterified with palmitic acid at the 3β-hydroxyl group. The molecular formula is C₄₅H₇₈O₄, and it is characterized by a diol moiety at positions 3β and 28, with a long-chain fatty acid (palmitate) enhancing its lipophilicity . This compound occurs naturally in plants such as olive oil (Olea europaea) and marine organisms like the sea cucumber Holothuria leucospilota, where it is implicated in antifouling and antimicrobial activities . Its esterification likely improves membrane permeability and bioavailability compared to its parent alcohol, erythrodiol.

Properties

Molecular Formula |

C46H80O3 |

|---|---|

Molecular Weight |

681.1 g/mol |

IUPAC Name |

[(6aR,6bS,8aS,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3/t36?,37?,38?,39?,43-,44+,45+,46+/m0/s1 |

InChI Key |

ZOXWEJMCUKRYDD-NNDQBJQQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)CO)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-ene-3beta,28-diol, 3-palmitate typically involves the esterification of oleanolic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve the extraction of oleanolic acid from plant sources followed by chemical modification. The extraction process typically includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Olean-12-ene-3beta,28-diol, 3-palmitate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oleanolic acid derivatives with different functional groups.

Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oleanolic acid derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry: It is used as a starting material for the synthesis of other triterpenoid compounds.

Biology: The compound has shown potential in modulating biological pathways and cellular processes.

Medicine: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation.

Industry: The compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Olean-12-ene-3beta,28-diol, 3-palmitate involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.